

Reboxetine Mesylate for Preclinical Research: A Technical Guide

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Compound of Interest

Compound Name: *Reboxetine mesylate*

Cat. No.: *B7821350*

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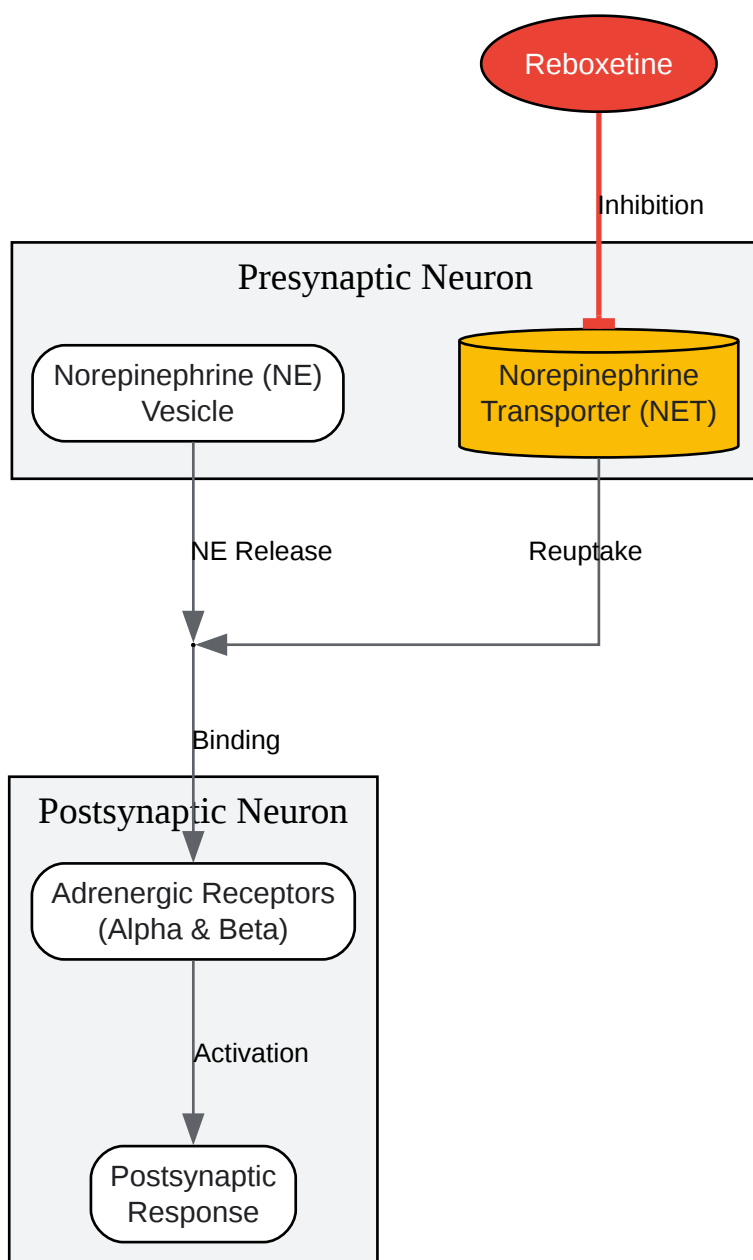
Introduction

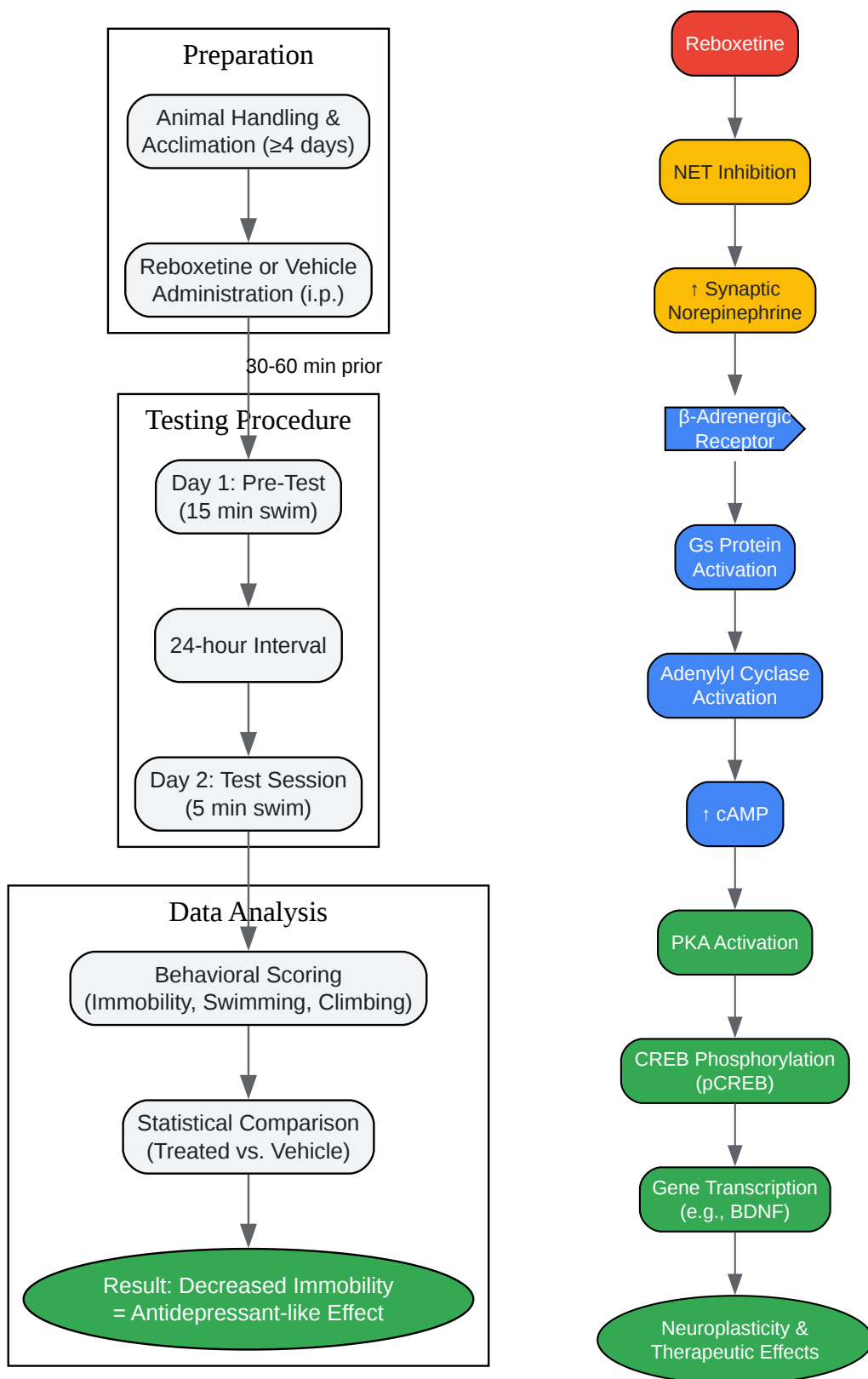
Reboxetine mesylate is a highly selective and potent norepinephrine reuptake inhibitor (NRI). [1][2][3][4] Unlike many tricyclic antidepressants, it exhibits weak affinity for other neurotransmitter transporters and receptors, such as those for serotonin, dopamine, acetylcholine, and histamine. [2][5] This pharmacological specificity makes reboxetine an invaluable tool in preclinical research for isolating and investigating the role of the noradrenergic system in a variety of physiological and pathological states. Its applications in preclinical models span depression, anxiety, attention-deficit/hyperactivity disorder (ADHD), and cognitive function. [6][7][8]

This guide provides a comprehensive technical overview of **reboxetine mesylate**, detailing its mechanism of action, pharmacokinetic properties in common animal models, key experimental protocols, and the cellular signaling pathways it modulates.

Mechanism of Action

The primary mechanism of action for reboxetine is the blockade of the norepinephrine transporter (NET). [1][8] The NET is a presynaptic protein responsible for clearing norepinephrine (NE) from the synaptic cleft, thereby terminating its signaling. By inhibiting NET, reboxetine increases the concentration and prolongs the dwell time of NE in the synapse, leading to enhanced activation of postsynaptic alpha and beta-adrenergic receptors. [1]





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